molecular formula C14H18BrNO2 B2944813 tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 903555-95-3

tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No. B2944813
CAS RN: 903555-95-3
M. Wt: 312.207
InChI Key: LFSNVJDYBBIPHH-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with the molecular formula C14H18BrNO2 . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2,3-dihydro-1H-inden-1-yl group, a tert-butyl group, and a carbamate group . The exact structure can be represented by the InChI code: 1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17)/t12-/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.202 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 397.6±41.0 °C at 760 mmHg . The LogP value, which indicates its lipophilicity, is 4.12 .

Scientific Research Applications

Crystallographic Studies

One study describes the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. These compounds are part of an isostructural family that forms bifurcated hydrogen and halogen bonds involving carbonyl groups in their crystal structures, demonstrating the role of tert-butyl carbamates in studying crystal packing and molecular interactions (Baillargeon et al., 2017).

Synthetic Chemistry

Another significant application is in the field of synthetic chemistry, where tert-butyl carbamates serve as intermediates in the preparation of complex molecules. For example, tert-butyl carbamates are used in the Diels-Alder reaction, demonstrating their utility in constructing cyclic compounds with significant biological activity. This showcases their role in facilitating organic transformations and synthesizing biologically relevant structures (Padwa et al., 2003).

Catalysis

Research also highlights the use of tert-butyl carbamates in catalysis, such as in the N-tert-butoxycarbonylation of amines. Indium(III) bromide and chloride have been found to efficiently catalyze the conversion of various amines to N-tert-butyl-carbamates under solvent-free conditions. This process is notable for its chemoselectivity and high yields, emphasizing the carbamates' utility in synthesizing protected amines for further chemical synthesis (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

The compound is classified as harmful, with hazard statements including H302 (Harmful if swallowed) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a bromine atom and a carbamate group in the molecule suggests that it might interact with its targets through halogen bonding or carbamate ester hydrolysis .

Pharmacokinetics

Some general predictions can be made based on its chemical structure . The compound is likely to have high gastrointestinal absorption and is predicted to be BBB permeant . The compound’s lipophilicity (Log Po/w) is predicted to be around 3.34 , which could influence its distribution and excretion.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research on this specific compound .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

properties

IUPAC Name

tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSNVJDYBBIPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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